molecular formula C15H17N3O B5848726 4-(dimethylamino)-N-(2-pyridinylmethyl)benzamide CAS No. 362622-68-2

4-(dimethylamino)-N-(2-pyridinylmethyl)benzamide

Cat. No. B5848726
CAS RN: 362622-68-2
M. Wt: 255.31 g/mol
InChI Key: YUMJXYWHOSPPDX-UHFFFAOYSA-N
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Description

The compound “4-(dimethylamino)-N-(2-pyridinylmethyl)benzamide” is an organic compound containing a benzamide group, a dimethylamino group, and a pyridinylmethyl group . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the benzamide, dimethylamino, and pyridinylmethyl groups. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as protodeboronation . This reaction involves the removal of a boron atom from the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dimethylamino group could make the compound basic, while the benzamide group could participate in hydrogen bonding .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many compounds with a dimethylamino group can cause skin and eye irritation .

properties

IUPAC Name

4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(2)14-8-6-12(7-9-14)15(19)17-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMJXYWHOSPPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354930
Record name 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362622-68-2
Record name 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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